molecular formula C7H5N2O4+ B11992887 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid

Cat. No.: B11992887
M. Wt: 181.13 g/mol
InChI Key: ADHGVBVITJGCDH-UHFFFAOYSA-O
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Description

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.121 g/mol . It is a member of the oxadiazole family, known for its unique structural properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid typically involves a two-step procedure. Initially, the N-oxide intermediate is produced in the presence of sodium hypochlorite in an alkaline ethanol-water solution. This intermediate is then reduced to form the carboxylic acid . Another method involves the conversion of benzo[c][1,2,5]oxadiazole-5-carboxylic acid to the primary amide via the acyl chloride in the presence of aqueous ammonia in 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Substituted amides and other derivatives.

Scientific Research Applications

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid stands out due to its unique structural properties, which confer specific electronic characteristics, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.

Properties

Molecular Formula

C7H5N2O4+

Molecular Weight

181.13 g/mol

IUPAC Name

1-oxo-3H-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid

InChI

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H-,8,10,11,12)/p+1

InChI Key

ADHGVBVITJGCDH-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NO[N+]2=O

Origin of Product

United States

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